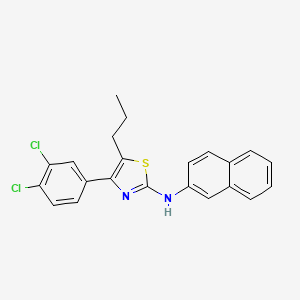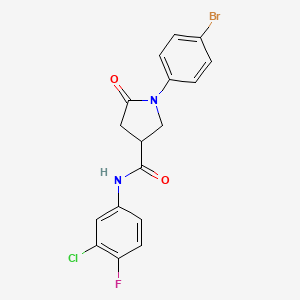![molecular formula C18H14N4O5 B11533602 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11533602.png)
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:
- Dissolve the appropriate aldehyde and hydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under vacuum to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as organic solar cells and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its structural features allow it to interact with biological macromolecules, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is unique due to its specific structural features, such as the presence of both nitro and hydroxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H14N4O5 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14N4O5/c1-11-16(17(21-27-11)12-5-3-2-4-6-12)18(24)20-19-10-13-9-14(22(25)26)7-8-15(13)23/h2-10,23H,1H3,(H,20,24)/b19-10+ |
InChI Key |
BCKTYTPGWISMID-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11533523.png)

![1,8-Dibromo-17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11533539.png)
![N-(6-chloro-4-phenylquinazolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533544.png)
![N-benzyl-N-{2-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11533552.png)
![N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11533555.png)
![4-(decyloxy)-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11533558.png)
![{[Methyl(methylsulfonyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid](/img/structure/B11533574.png)
![4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11533585.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide](/img/structure/B11533594.png)

![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11533606.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11533611.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide](/img/structure/B11533612.png)
